molecular formula C21H18BrN3O4 B2736492 N-({[(2-bromobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide CAS No. 478262-48-5

N-({[(2-bromobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide

Cat. No.: B2736492
CAS No.: 478262-48-5
M. Wt: 456.296
InChI Key: WUUANHWYBXAQSA-UHFFFAOYSA-N
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Description

N-({[(2-bromobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of N-({[(2-bromobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the 2-bromobenzyl intermediate: This step involves the bromination of benzyl alcohol to form 2-bromobenzyl alcohol.

    Oximination: The 2-bromobenzyl alcohol is then converted to its oxime derivative through a reaction with hydroxylamine.

    Coupling with 4-methoxy-2-phenoxynicotinamide: The oxime derivative is then coupled with 4-methoxy-2-phenoxynicotinamide under appropriate conditions to form the final product.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-({[(2-bromobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 2-bromobenzyl group can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The oxime group can be reduced to an amine or oxidized to a nitroso compound.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-({[(2-bromobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-({[(2-bromobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, while the bromobenzyl and phenoxynicotinamide groups can interact with hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

N-({[(2-bromobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide can be compared with similar compounds such as:

    N-({[(2-chlorobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide: This compound has a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    N-({[(2-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide: The presence of a fluorine atom can influence the compound’s stability and interactions with biological targets.

    N-({[(2-iodobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide: The iodine atom can enhance the compound’s reactivity in certain chemical reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

N-[(E)-(2-bromophenyl)methoxyiminomethyl]-4-methoxy-2-phenoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3O4/c1-27-18-11-12-23-21(29-16-8-3-2-4-9-16)19(18)20(26)24-14-25-28-13-15-7-5-6-10-17(15)22/h2-12,14H,13H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUANHWYBXAQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)OC2=CC=CC=C2)C(=O)NC=NOCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=NC=C1)OC2=CC=CC=C2)C(=O)N/C=N/OCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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